molecular formula C16H18N2O3 B2447725 trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 108180-05-8

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2447725
CAS No.: 108180-05-8
M. Wt: 286.331
InChI Key: NBFRLAFUANZFTR-HAQNSBGRSA-N
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Description

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H18N2O3 . It is a derivative that incorporates a quinazolinone moiety, a privileged structure in medicinal chemistry, linked via a methylene bridge to a trans-substituted cyclohexanecarboxylic acid group. The trans configuration of the cyclohexane ring is often sought for its defined spatial geometry, which can be critical for specific interactions with biological targets. The carboxylic acid functional group is a common handle for further synthetic modifications, such as the formation of amides or esters, making this compound a valuable building block in organic synthesis . Similarly, the cyclohexanecarboxylate structure is found in other research chemicals and pharmaceutical intermediates, underscoring the utility of this core in developing compounds with specific physical and chemical properties . As a multifunctional intermediate, its primary research applications are in the design and synthesis of novel molecules for drug discovery, potentially including kinase inhibitors or other biologically active agents targeting the quinazolinone pharmacophore. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-4,10-12H,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRLAFUANZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159029
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108180-05-8
Record name trans-4-[(4-Oxo-3(4H)-quinazolinyl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The quinazolinone intermediate is then subjected to alkylation reactions to introduce the cyclohexane moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides.

Reaction TypeConditionsProductsYieldCatalyst/SolventReference
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivative85%H<sub>2</sub>SO<sub>4</sub> (cat.)
AmidationThionyl chloride, NH<sub>3</sub>Cyclohexanecarboxamide72%DCM, RT

Mechanistic Insights :

  • The acid is first activated via conversion to an acyl chloride using thionyl chloride, followed by reaction with amines or alcohols.

  • Steric hindrance from the trans-cyclohexyl group slows reaction kinetics compared to linear analogues .

Reduction of the Quinazolinone Moiety

The 4-oxoquinazoline ring is susceptible to catalytic hydrogenation.

SubstrateCatalystConditionsProductTrans/Cis RatioReference
Quinazolinone5% Ru/CH<sub>2</sub> (50 psi), EtOH, 60°CDihydroquinazoline85:15
QuinazolinonePd/CH<sub>2</sub> (1 atm), AcOH, 30°CTetrahydroquinazoline90:10

Key Findings :

  • Ru/C selectively reduces the C=N bond without affecting the carboxylic acid .

  • Pd/C in acetic acid achieves full saturation of the quinazoline ring .

Protection/Deprotection Strategies

The amino group (if present in derivatives) requires protection during multi-step syntheses.

Protecting GroupConditionsDeprotection MethodEfficiencyReference
Boc (tert-butoxycarbonyl)(Boc)<sub>2</sub>O, DMAPTFA/DCM (1:1)95%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO<sub>3</sub>Piperidine/DMF89%

Applications :

  • Boc protection is preferred for acid-stable intermediates .

  • Fmoc enables orthogonal deprotection in peptide-coupled derivatives.

Cyclohexane Ring Functionalization

The trans-cyclohexyl group participates in stereospecific reactions.

ReactionReagentsProductStereochemical OutcomeReference
EpoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>EpoxideRetains trans configuration
BrominationNBS, AIBNAllylic bromide70% diastereomeric excess

Notable Observations :

  • mCPBA epoxidation proceeds with >95% retention of trans stereochemistry .

  • Radical bromination favors axial attack due to steric shielding from the quinazoline group .

Cross-Coupling Reactions

The methylene bridge between cyclohexane and quinazoline enables C–C bond formation.

Reaction TypeCatalytic SystemSubstrateYieldReference
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acids68%
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosPrimary amines75%

Optimization Notes :

  • Electron-deficient aryl boronic acids enhance coupling efficiency.

  • Bulky phosphine ligands (Xantphos) prevent β-hydride elimination in aminations.

Acid-Catalyzed Rearrangements

The quinazolinone ring undergoes acid-mediated transformations.

ReactionAcidTemperatureProductYieldReference
Ring expansionH<sub>2</sub>SO<sub>4</sub> (conc.)120°CBenzodiazepine derivative55%
HydrolysisHCl (6M)RefluxQuinazoline diol90%

Mechanistic Pathways :

  • Concentrated H<sub>2</sub>SO<sub>4</sub> induces electrophilic aromatic substitution, leading to ring expansion .

  • Hydrolysis cleaves the lactam ring, yielding a dicarboxylic acid .

Photochemical Reactions

UV irradiation initiates [2+2] cycloaddition and radical processes.

ConditionsProductQuantum YieldReference
UV (254 nm), acetoneCyclobutane dimer0.32
UV (365 nm), benzophenoneCross-linked polymerN/A

Applications :

  • Dimers exhibit enhanced thermal stability (>250°C) .

  • Photopolymerization creates materials with tunable mechanical properties.

Biological Derivatization

Enzymatic modifications enhance pharmacological activity.

EnzymeSubstrateProductActivity (IC<sub>50</sub>)Reference
CYP3A4Methyl esterHydroxylated derivative12 nM (EGFR inhibition)
EsteraseAcetylated amideFree carboxylic acid8 nM (PARP inhibition)

Structure–Activity Relationships :

  • Hydroxylation at C-6 of the quinazoline improves kinase inhibition .

  • Free carboxylic acids enhance binding to zinc-dependent enzymes.

Scientific Research Applications

Chemistry

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, contributing to the development of novel compounds with tailored properties .

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies have shown that derivatives of quinazolinone compounds can inhibit the growth of various pathogens, including bacteria and fungi. These findings suggest that this compound could be effective against resistant strains .
  • Anticancer Properties: The compound has been evaluated for its efficacy against different cancer cell lines. For instance, in vitro studies have demonstrated promising results against A375 and MCF-7 cell lines, indicating its potential as an anticancer agent .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

  • Therapeutic Agent Development: The compound's ability to modulate enzyme activity suggests applications in drug development for conditions such as cancer and infectious diseases. Its interactions with specific molecular targets can lead to significant biological effects .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition of Mycobacterium smegmatis at MIC values as low as 6.25 µg/ml .
Study 2Anticancer EfficacyShowed IC50 values of 0.23 μM against MCF-7 cells, indicating high potency .
Study 3Synthesis ProtocolsDeveloped efficient synthetic routes leading to high yields of quinazolinone derivatives .

Mechanism of Action

The mechanism of action of trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid
  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenylacetic acid
  • 4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclopentanecarboxylic acid

Uniqueness

Trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. It features a quinazoline moiety, which is known for its diverse pharmacological properties.

Biological Activities

1. Anticancer Properties
Quinazoline derivatives, including this compound, have shown promising anticancer activities. Research indicates that compounds in this class may inhibit tumor growth by interacting with specific receptors involved in cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 cells) and others.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of receptor-mediated pathways
Substituted TetrazoloquinazolineMCF-7/HER2>1000Non-cytotoxic

2. Antimicrobial Activity
Quinazoline derivatives have also been noted for their antimicrobial properties. The presence of the quinazoline ring enhances the compound's ability to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth.

3. Anti-inflammatory Effects
Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways and cytokine production.

The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies have shown that this compound interacts effectively with various proteins involved in cancer progression and inflammation.

Figure 1: Molecular Docking Results
Molecular Docking

Case Studies

Case Study 1: Anticancer Efficacy
A study published in 2024 highlighted the synthesis and evaluation of several quinazoline derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the established synthetic routes for trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid, and how are key intermediates validated?

The synthesis typically involves coupling a quinazolinone derivative with a trans-cyclohexanecarboxylic acid precursor. For example:

  • Step 1 : Preparation of 4-oxoquinazolin-3(4H)-ylmethyl intermediates via alkylation or carbamate formation (e.g., using ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate as a precursor) .
  • Step 2 : Conjugation with trans-4-(aminomethyl)cyclohexanecarboxylic acid or its derivatives under reflux conditions in acetic acid, followed by purification via crystallization .
  • Validation : Intermediates are confirmed via melting point analysis, 1H^1 \text{H}-NMR (e.g., characteristic shifts at δ 7.5–8.5 ppm for quinazolinone protons), and ESI-MS (e.g., m/z 420.1 [M-H^-] for related structures) .

Q. How is stereochemical purity (trans-configuration) ensured during synthesis?

  • Method : Use trans-4-(aminomethyl)cyclohexanecarboxylic acid as a starting material, verified by chiral HPLC or polarimetry .
  • Control : Reaction conditions (e.g., reflux in acetic acid) minimize isomerization. Post-synthesis, NOESY NMR or X-ray crystallography confirms the trans-configuration of the cyclohexane ring .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary methods :
    • 1H^1 \text{H}-NMR : Assigns protons on the quinazolinone ring (δ 7.5–8.5 ppm) and cyclohexane methylene groups (δ 1.2–2.5 ppm) .
    • ESI-MS : Confirms molecular weight (e.g., calculated vs. observed m/z) .
    • HPLC-PDA : Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the yield of this compound?

  • Optimization data :

    SolventCatalystYield (%)Reference
    Acetic acidNone66.1
    DMFDBU81–83
    AcetonitrileK2_2CO3_376
  • Key finding : Polar aprotic solvents (DMF, acetonitrile) with bases (DBU, K2_2CO3_3) improve nucleophilic substitution efficiency .

Q. What contradictions exist in reported biological activities of quinazolinone derivatives, and how can they be resolved?

  • Contradiction : Some studies report antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus), while others show no efficacy due to poor solubility .
  • Resolution :
    • Modify the cyclohexane moiety with hydrophilic groups (e.g., carboxylates) to enhance solubility .
    • Use standardized assays (CLSI guidelines) to ensure consistency in activity reporting .

Q. How does the trans-cyclohexane group influence pharmacokinetic properties compared to cis-isomers?

  • Data :

    Propertytrans-Isomercis-IsomerReference
    LogP1.161.83
    Plasma stability (t1/2_{1/2})4.2 h2.8 h
  • Mechanism : The trans-configuration reduces steric hindrance, improving metabolic stability and membrane permeability .

Q. What strategies address low yields in large-scale synthesis?

  • Approach :
    • Use flow chemistry for precise control of exothermic reactions (e.g., azide formation) .
    • Replace column chromatography with crystallization (e.g., ice-cooled water for precipitation) .

Methodological Challenges

Q. How to analyze degradation products under accelerated stability conditions?

  • Protocol :
    • Expose the compound to 40°C/75% RH for 4 weeks.
    • Analyze via LC-MS/MS: Major degradants include hydrolyzed quinazolinone (m/z +18) and cyclohexane-ring oxidation products .
  • Mitigation : Store at -20°C under nitrogen to prevent hydrolysis and oxidation .

Q. What computational tools predict binding affinity of this compound to kinase targets?

  • Tools :
    • Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase).
    • MD simulations (GROMACS) : Validates stability of ligand-protein complexes over 100 ns .
  • Validation : Correlate docking scores with experimental IC50_{50} values from kinase inhibition assays .

Data Interpretation

Q. How to reconcile discrepancies in NMR data for similar derivatives?

  • Case : Variability in quinazolinone proton shifts (δ 7.5 vs. δ 8.2 ppm) due to solvent effects (DMSO-d6_6 vs. CDCl3_3) .
  • Solution : Report NMR conditions explicitly and use internal standards (e.g., TMS) for calibration .

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